molecular formula C10H13BrFN B1613214 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene CAS No. 1016496-17-5

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene

Cat. No. B1613214
CAS RN: 1016496-17-5
M. Wt: 246.12 g/mol
InChI Key: WFBLDEADLRETSL-UHFFFAOYSA-N
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Description

“4-Bromo-1-fluoro-2-(propylaminomethyl)benzene” is a compound with the linear formula C10H13BrFN . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-fluoro-2-(propylaminomethyl)benzene” is represented by the linear formula C10H13BrFN . Unfortunately, the specific 3D structure is not available in the searched resources.

Scientific Research Applications

Organic Synthesis

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene: is a versatile compound in organic synthesis. Its benzylic position is particularly reactive due to the presence of a halogen that can be substituted through various reactions. For instance, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles, potentially yielding a wide range of products .

Medicinal Chemistry

In medicinal chemistry, this compound could serve as a precursor for the synthesis of anti-inflammatory agents . The presence of both bromine and fluorine atoms makes it a valuable intermediate in constructing complex molecules that are often found in pharmaceuticals .

Catalysis

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene: may find applications in catalysis, especially in cross-coupling reactions . The bromine atom can act as a leaving group in reactions like the Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

Similar compounds like 4-bromofluorobenzene are used as substrates for cross-coupling reactions and in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . These reactions are crucial in organic synthesis, suggesting that the compound might interact with enzymes or catalysts involved in these processes.

Mode of Action

Based on its structural similarity to 4-bromofluorobenzene, it might participate in cross-coupling reactions and Suzuki-Miyaura coupling reactions , forming carbon-carbon bonds. These reactions typically involve the exchange of a halogen atom (bromine in this case) with another group, leading to the formation of new compounds.

Biochemical Pathways

Given its potential role in cross-coupling reactions and Suzuki-Miyaura coupling reactions , it might influence pathways involving the synthesis of complex organic compounds. The downstream effects would depend on the specific compounds synthesized as a result of these reactions.

Pharmacokinetics

Factors such as its molecular weight (24612 g/mol ), predicted density (1.334±0.06 g/cm3 ), and predicted boiling point (268.7±25.0 °C ) could influence its pharmacokinetic properties and bioavailability.

Result of Action

As a potential participant in cross-coupling reactions and Suzuki-Miyaura coupling reactions , it could contribute to the synthesis of various organic compounds, influencing cellular processes depending on the specific compounds formed.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene. , factors such as temperature, pH, and the presence of other chemicals could affect its reactivity and stability. Furthermore, its use and production volume could have implications for environmental safety .

properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBLDEADLRETSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640724
Record name N-[(5-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-fluoro-2-(propylaminomethyl)benzene

CAS RN

1016496-17-5
Record name N-[(5-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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